Metrafenone is a benzophenone fungicide primarily used to control powdery mildew and eyespot diseases in various crops. Its chemical structure is characterized by the presence of a bromine atom and multiple methoxy groups, which contribute to its biological activity. The International Union of Pure and Applied Chemistry name for Metrafenone is 3'-Bromo-2,3,4,6'-tetramethoxy-2',6-dimethylbenzophenone, with a molecular formula of C19H21BrO5 and a molecular weight of approximately 409.280 g/mol .
The exact mechanism of action of metrafenone is still under investigation. However, research suggests it disrupts fungal growth by targeting the actin cytoskeleton, a network of protein filaments essential for maintaining cell shape and polarity []. Metrafenone appears to interfere with the organization of the actin cytoskeleton, leading to abnormal hyphal growth, disruption of cell wall integrity, and ultimately, fungal death [].
The primary mode of action of Metrafenone involves the inhibition of mycelial growth and the prevention of haustoria formation in fungal pathogens. It acts as both a protectant and a curative agent, effectively controlling diseases caused by fungi such as Erysiphe necator (powdery mildew) . Research has demonstrated that Metrafenone is well absorbed in organisms, with significant metabolic pathways leading to various metabolites that retain some fungicidal properties .
The synthesis of Metrafenone typically involves multi-step organic reactions. Key steps include:
These steps are carried out under controlled conditions to ensure high purity and yield .
Metrafenone is primarily used in agriculture as a fungicide to protect crops from fungal infections. Its applications include:
Metrafenone shares structural similarities with other fungicides within the benzophenone class. Here are some comparable compounds:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Fludioxonil | Benzophenone derivative | Broad-spectrum activity against fungi |
Trifloxystrobin | Strobilurin family | Systemic action and high efficacy |
Pyraclostrobin | Strobilurin family | Protectant with curative properties |
Metrafenone's unique combination of bromine substitution and multiple methoxy groups enhances its effectiveness against specific fungal pathogens while providing a distinct mechanism of action compared to other fungicides. Its ability to degrade photochemically further differentiates it from more stable counterparts like Fludioxonil and Trifloxystrobin, which may persist longer in the environment .
Environmental Hazard